O-Phospho-L-serine-13C3,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phospho-L-serine-13C3,15N is a compound that is labeled with the stable isotopes carbon-13 and nitrogen-15. It is an immediate precursor to L-serine in the serine synthesis pathway and acts as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). Additionally, it functions as a weak antagonist for mGluR1 and a potent antagonist for mGluR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phospho-L-serine-13C3,15N involves the incorporation of stable isotopes into the O-Phospho-L-serine molecule. The process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 and nitrogen-15 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The production process is designed to ensure high purity and yield of the labeled compound. The compound is typically produced under controlled conditions to maintain the stability of the isotopes and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
O-Phospho-L-serine-13C3,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .
Scientific Research Applications
O-Phospho-L-serine-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the synthesis and degradation of serine.
Biology: Employed in studies of metabotropic glutamate receptors and their role in neurological signaling.
Medicine: Investigated for its potential therapeutic effects in neurological diseases and disorders.
Industry: Utilized in the production of labeled compounds for research and development
Mechanism of Action
O-Phospho-L-serine-13C3,15N exerts its effects by acting as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). It also functions as a weak antagonist for mGluR1 and a potent antagonist for mGluR2. These interactions modulate the signaling pathways associated with these receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Serine-13C3,15N: A labeled form of L-serine used in metabolic studies.
O-Phospho-L-serine: The non-labeled form of the compound, used in similar research applications
Uniqueness
O-Phospho-L-serine-13C3,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the synthesis and degradation pathways of serine and its role in various biological processes .
Properties
Molecular Formula |
C3H8NO6P |
---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-phosphonooxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
BZQFBWGGLXLEPQ-UVYXLFMMSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.